![molecular formula C9H9ClN2O2 B1471139 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride CAS No. 1220039-61-1](/img/structure/B1471139.png)
5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Overview
Description
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been a topic of interest in recent years. One of the most effective strategies for the construction of imidazo[1,2-a]pyridine derivatives is through the direct functionalization of this valuable scaffold . A transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .Molecular Structure Analysis
The molecular structure of 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride can be represented by the SMILES stringCc1cccc2nc(cn12)C(O)=O
. The empirical formula is C9H8N2O2
and the molecular weight is 176.17
. Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are known to undergo a variety of chemical reactions. For instance, they can be functionalized via radical reactions . They can also undergo condensation reactions with 2-aminopyridines and aldehydes .Physical And Chemical Properties Analysis
The compound is a solid . The empirical formula isC9H8N2O2
and the molecular weight is 176.17
. The InChI key is ITABKLPNHAGZEG-UHFFFAOYSA-N
.
Scientific Research Applications
Antimicrobial Applications
Imidazo[1,2-a]pyridine derivatives have shown promising results in antimicrobial research, particularly against tuberculosis (TB). For instance, certain compounds within this class have demonstrated a significant reduction in bacterial load in an acute TB mouse model .
Anti-Tuberculosis Activity
Some 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides exhibit in vitro anti-TB activity against both replicating and non-replicating strains of Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains .
Parasitic Infection Treatment
Imidazo[1,2-a]pyridine compounds have been used in studies for the treatment of parasitic infections. They have been tested against various piroplasms species, showing potential as therapeutic agents .
Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is recognized as a “drug prejudice” structure due to its wide range of applications in medicinal chemistry. It is often used as a core structure for developing new therapeutic agents .
Material Science
Due to its structural characteristics, imidazo[1,2-a]pyridine is also useful in material science applications .
Organic Synthesis
Imidazo[1,2-a]pyridines can be synthesized using various methods, including aqueous synthesis without any deliberate addition of catalysts or using Ag-catalyzed intramolecular aminooxygenation to produce imidazo[1,2-a]pyridine-3-carbaldehydes .
Mechanism of Action
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .
properties
IUPAC Name |
5-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-6-3-2-4-8-10-7(9(12)13)5-11(6)8;/h2-5H,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWVKQFIQNZDAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1220039-61-1 | |
Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.